molecular formula C9H9BrClNO B13198591 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B13198591
M. Wt: 262.53 g/mol
InChI Key: UETZYHNLCRUGLE-UHFFFAOYSA-N
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Description

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that features a benzoxazepine core structure with bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-bromo-4-chlorophenol with ethylene oxide in the presence of a base, leading to the formation of the benzoxazepine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce oxides of the parent compound .

Scientific Research Applications

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
  • 1,2,3,4-Tetrahydronaphthalene
  • 4-Hydroxy-2-quinolones

Uniqueness

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to the presence of both bromine and chlorine substituents on the benzoxazepine ring. This dual substitution can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

7-bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine

InChI

InChI=1S/C9H9BrClNO/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7/h3-4,12H,1-2,5H2

InChI Key

UETZYHNLCRUGLE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2Cl)Br

Origin of Product

United States

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